Ethyl 2-cyano-5-methylbenzoate
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Overview
Description
Ethyl 2-cyano-5-methylbenzoate is an organic compound with the molecular formula C11H11NO2. It is an ester derivative of benzoic acid and is characterized by the presence of a cyano group and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-5-methylbenzoate can be synthesized through the esterification of 2-cyano-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-cyano-5-methylbenzoic acid.
Reduction: Ethyl 2-amino-5-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-cyano-5-methylbenzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the cyano and methyl groups, making it less reactive in certain chemical reactions.
Methyl 2-cyano-5-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-cyano-5-methylbenzoic acid: The acid form of the compound, which has different reactivity and applications .
Uniqueness
This compound is unique due to the presence of both a cyano group and an ester group on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and research .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 2-cyano-5-methylbenzoate |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)10-6-8(2)4-5-9(10)7-12/h4-6H,3H2,1-2H3 |
InChI Key |
ONRJJMVZWIXFDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)C#N |
Origin of Product |
United States |
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